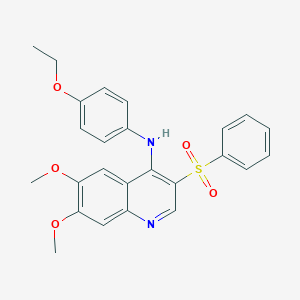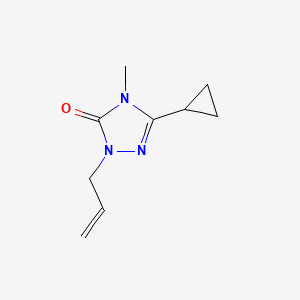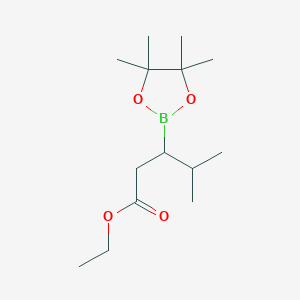
4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methoxy-2,3-dimethylbenzenesulfonyl chloride” is a compound used in organic synthesis. It is a white crystalline solid with a molecular weight of 234.7 .
Molecular Structure Analysis
The molecular formula of this compound is C9H11ClO3S . The InChI code is 1S/C9H11ClO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 234.7 .Applications De Recherche Scientifique
Enzyme Inhibitory and Computational Study
A study by Abbasi et al. (2018) on a series of sulfonamides derived from 4-methoxyphenethylamine showcases the potential of related compounds as therapeutic agents for Alzheimer’s disease. These compounds were evaluated for their inhibitory effects on acetylcholinesterase, demonstrating significant activity, which suggests their utility in developing treatments for neurodegenerative conditions (Abbasi et al., 2018).
Spectroscopic Study of Analogues
Kimber et al. (2003) conducted a preparative and preliminary spectroscopic study on methoxy isomers related to Zinquin ester, a specific fluorophore for Zn(II). This research highlights the role of methoxy-substituted compounds in developing sensitive and specific fluorescent probes for bioimaging and detection of metal ions in biological systems (Kimber et al., 2003).
Anticancer Agent with High BBB Penetration
Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an efficacious anticancer agent with excellent blood-brain barrier penetration. This compound's properties underscore the potential of methoxy-substituted compounds in cancer therapy, especially for tumors within the central nervous system (Sirisoma et al., 2009).
Synthesis and Topical Drug Delivery
Rautio et al. (2000) synthesized novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen, evaluating their potential for topical drug delivery. This study provides insights into the synthesis strategies and the physicochemical properties required for effective drug delivery systems, highlighting the utility of morpholine derivatives in pharmaceutical development (Rautio et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-10-8-16(9-11(2)20-10)21(17,18)15-7-6-14(19-5)12(3)13(15)4/h6-7,10-11H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROKIYIEIHVQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide](/img/no-structure.png)

![Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2716300.png)

![tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate](/img/structure/B2716304.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide](/img/structure/B2716305.png)

![N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2716307.png)




![methyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2716315.png)
![1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716317.png)